(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
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Overview
Description
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Iodination: The phenyl ring is iodinated using iodine or an iodine-containing reagent under specific conditions to introduce the iodophenyl group.
Coupling Reaction: The protected amino acid is then coupled with the iodophenyl group using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can be performed to remove the iodine atom, resulting in the formation of a phenyl derivative.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under specific conditions to facilitate substitution.
Major Products
Oxidation: Iodinated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms by incorporating it into peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The iodophenyl group can also participate in specific interactions or reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Similar structure but lacks the iodine atom.
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid: Similar structure but with the iodine atom in a different position on the phenyl ring.
(3R)-3-(tert-Butoxycarbonylamino)-3-(3-iodophenyl)propanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
The presence of the Fmoc group makes (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. The iodophenyl group adds versatility, allowing for further functionalization or specific interactions in various applications.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSPSIMLVUKHC-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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